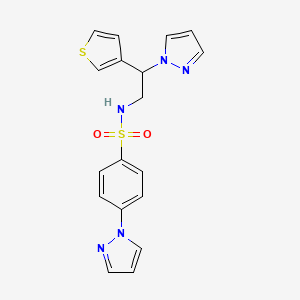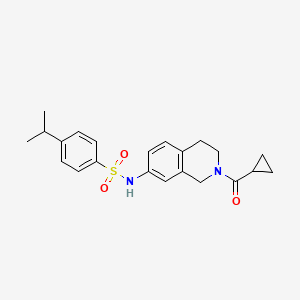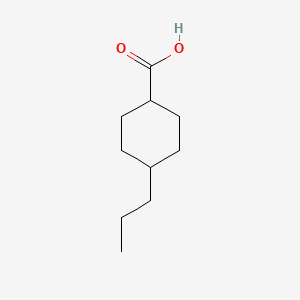![molecular formula C20H21N3O3S B2610702 N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403727-92-4](/img/no-structure.png)
N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinazoline core with various substituents. These include a methoxyphenylmethyl group at the N-position, a propyl group at the 3-position, and a sulfanylidene group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Quinazoline derivatives, including those similar to the specified compound, have been synthesized through various chemical reactions, focusing on their structural characterization and potential as pharmacological agents. For instance, Hanusek et al. (2001) discussed the synthesis of substituted 2-benzoylaminothiobenzamides and their ring closure to substituted 2-phenylquinazoline-4-thiones, which are characterized using NMR, IR, and Raman spectra to understand their tautomeric forms and chemical properties (Hanusek et al., 2001).
Pharmacological Potential
- Research on quinazoline derivatives has also explored their potential pharmacological applications. For instance, the synthesis and characterization of novel quinazoline derivatives have been investigated for their potential as diuretic and antihypertensive agents, showing significant activity in preliminary studies (Rahman et al., 2014).
Structural Analysis and Activity
- The structural analysis of quinazoline derivatives is crucial in understanding their pharmacological activities. Studies such as the one by Shishkina et al. (2018) on polymorphic modifications of quinazoline derivatives reveal the importance of crystal structure in determining the compounds' diuretic properties and potential as hypertension remedies (Shishkina et al., 2018).
Analgesic and Anti-inflammatory Activities
- The analgesic and anti-inflammatory activities of quinazoline derivatives have been explored, with some compounds showing promising results in preliminary screenings. Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory activities, finding several compounds with potent activity compared to standard drugs (Alagarsamy et al., 2011).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2-methoxybenzylamine with ethyl 2-(4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl)acetate, followed by the hydrolysis of the resulting intermediate and subsequent coupling with N,N-dimethylformamide dimethyl acetal.", "Starting Materials": [ "2-methoxybenzylamine", "ethyl 2-(4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl)acetate", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzylamine with ethyl 2-(4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate.", "Step 2: Hydrolysis of the intermediate with an acid such as hydrochloric acid or sulfuric acid to form the corresponding carboxylic acid.", "Step 3: Coupling of the carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product." ] } | |
CAS RN |
403727-92-4 |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C20H21N3O3S |
Molecular Weight |
383.47 |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-10-23-19(25)15-9-8-13(11-16(15)22-20(23)27)18(24)21-12-14-6-4-5-7-17(14)26-2/h4-9,11H,3,10,12H2,1-2H3,(H,21,24)(H,22,27) |
InChI Key |
XMOXGQXGNOIWSD-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2610619.png)
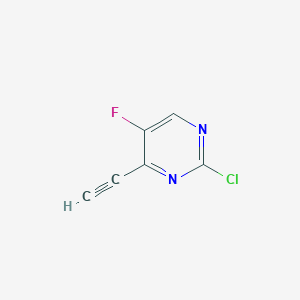
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2610621.png)
![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610623.png)
![2-[(2-Phenoxyethyl)amino]isophthalonitrile](/img/structure/B2610624.png)
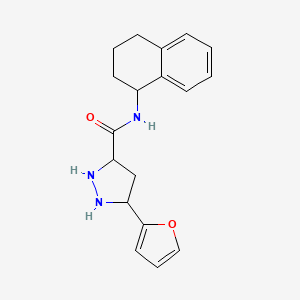
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2610627.png)
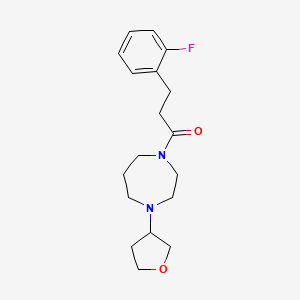
![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610631.png)
